![molecular formula C25H23N5O4 B11190159 7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11190159.png)
7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound.
Preparation Methods
The synthesis of 7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions. One common method includes the coupling of 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts with acetylacetone, followed by cyclization of the formed heterylhydrazones . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy groups. Common reagents used in these reactions include acetylacetone, diazonium salts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions.
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds also exhibit CDK2 inhibitory activity but differ in their structural features and biological activities
Properties
Molecular Formula |
C25H23N5O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
11-(2,4-dimethoxyphenyl)-4-ethyl-5-(4-methoxyphenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H23N5O4/c1-5-18-22(15-6-8-16(32-2)9-7-15)24-27-26-23-20(30(24)28-18)12-13-29(25(23)31)19-11-10-17(33-3)14-21(19)34-4/h6-14H,5H2,1-4H3 |
InChI Key |
RMZRAWIGXMOSLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=C(C=C(C=C4)OC)OC)N=NC2=C1C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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